molecular formula C18H20O7 B12385246 Aquilarone C

Aquilarone C

Cat. No.: B12385246
M. Wt: 348.3 g/mol
InChI Key: NRDKOXSXHXTKHR-LUKYLMHMSA-N
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Description

Aquilarone C is a chromone derivative with notable anti-inflammatory propertiesAgarwood is highly valued for its use in traditional medicine, religious rites, and cultural activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Aquilarone C involves several steps, starting from simpler chromone derivatives. The synthetic route typically includes the formation of the chromone core, followed by functional group modifications to introduce the specific substituents found in this compound. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound is less common due to its natural abundance in agarwood. advances in biotechnology have led to the development of biological agarwood-inducing techniques, such as the Agar-Bit method, which produces high yields of agarwood within six months . This method involves stimulating the Aquilaria trees to produce resin, which contains this compound and other valuable compounds.

Chemical Reactions Analysis

Types of Reactions

Aquilarone C undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired outcomes .

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique chemical and biological properties .

Scientific Research Applications

Aquilarone C has a wide range of scientific research applications, including:

Mechanism of Action

Aquilarone C exerts its anti-inflammatory effects by modulating the expression of specific genes and proteins involved in the inflammatory response. It targets molecular pathways such as the inhibition of pro-inflammatory cytokines and the activation of anti-inflammatory mediators. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in regulating immune responses .

Comparison with Similar Compounds

Aquilarone C is unique among chromone derivatives due to its specific substituents and biological activity. Similar compounds include other chromone derivatives found in agarwood, such as:

  • Aquilarone A
  • Aquilarone B
  • Aquilarone D

These compounds share structural similarities but differ in their substituents and biological activities.

Biological Activity

Aquilarone C, a chromone derivative isolated from the resin of Aquilaria sinensis, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological effects, pharmacological properties, and research findings associated with this compound, supported by data tables and case studies.

Chemical Structure and Properties

This compound is part of a larger family of compounds known as chromones, which are characterized by their benzopyran structure. The specific structure of this compound contributes to its unique biological activities, particularly in anti-inflammatory and antioxidant capacities.

1. Anti-inflammatory Effects

This compound has been shown to possess significant anti-inflammatory properties. In vitro studies demonstrated that this compound inhibits nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. The IC50 value for this inhibition was reported to be between 5.95 μM and 22.26 μM, indicating a potent effect against inflammatory responses .

2. Antioxidant Activity

The antioxidant potential of this compound has also been evaluated. Studies indicate that it effectively scavenges free radicals, thereby reducing oxidative stress in various cellular models. This activity is crucial for mitigating cellular damage associated with chronic diseases .

Case Study: In Vitro Analysis

A study conducted on the ethanolic extract of Aquilaria sinensis leaves revealed that this compound significantly reduced NO levels in LPS-induced peritoneal macrophages, showcasing its potential as a natural anti-inflammatory agent . The following table summarizes the inhibitory effects of various compounds isolated from Aquilaria sinensis, including this compound:

CompoundSourceIC50 (μM)Mechanism of Action
This compoundA. sinensis5.95 - 22.26Inhibition of NO production
AquisiflavosideA. sinensis39.95Nitric oxide inhibition
Other ChromonesVariousVariesAntioxidant and anti-inflammatory

Case Study: Animal Models

In vivo studies have further corroborated the anti-inflammatory effects of this compound. Mice subjected to inflammation models exhibited reduced edema and inflammatory markers following treatment with this compound, highlighting its therapeutic potential in inflammatory diseases .

The biological activity of this compound can be attributed to several underlying mechanisms:

  • Inhibition of Pro-inflammatory Cytokines: this compound modulates the expression of pro-inflammatory cytokines such as TNF-α and IL-6, which are pivotal in the inflammatory response.
  • Scavenging Free Radicals: By neutralizing free radicals, this compound reduces oxidative stress, contributing to its antioxidant properties.
  • Regulation of Signaling Pathways: It impacts key signaling pathways involved in inflammation, including NF-kB and MAPK pathways, leading to a reduction in inflammatory gene expression .

Properties

Molecular Formula

C18H20O7

Molecular Weight

348.3 g/mol

IUPAC Name

(5S,6S,7S,8R)-5,6,7,8-tetrahydroxy-2-[2-(4-methoxyphenyl)ethyl]-5,6,7,8-tetrahydrochromen-4-one

InChI

InChI=1S/C18H20O7/c1-24-10-5-2-9(3-6-10)4-7-11-8-12(19)13-14(20)15(21)16(22)17(23)18(13)25-11/h2-3,5-6,8,14-17,20-23H,4,7H2,1H3/t14-,15-,16-,17+/m0/s1

InChI Key

NRDKOXSXHXTKHR-LUKYLMHMSA-N

Isomeric SMILES

COC1=CC=C(C=C1)CCC2=CC(=O)C3=C(O2)[C@@H]([C@H]([C@H]([C@H]3O)O)O)O

Canonical SMILES

COC1=CC=C(C=C1)CCC2=CC(=O)C3=C(O2)C(C(C(C3O)O)O)O

Origin of Product

United States

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